molecular formula C6H10O2 B1176070 Epicure 143FF CAS No. 151820-57-4

Epicure 143FF

Cat. No.: B1176070
CAS No.: 151820-57-4
Attention: For research use only. Not for human or veterinary use.
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Description

Epicure 143FF is a synthetic organic compound with the Chemical Abstracts Service (CAS) Registry Number 151820-57-4 . The compound's naming convention aligns with imidazo[2,1-b]thiazole derivatives, as indicated by structurally related compounds in the same evidence source (e.g., trifluoro-ethanone derivatives with imidazothiazole substituents) .

Properties

CAS No.

151820-57-4

Molecular Formula

C6H10O2

Synonyms

Epicure 143FF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Epicure 143FF with two structurally and functionally related compounds identified from the evidence:

Table 1: Key Properties of this compound and Similar Compounds

Compound Name CAS Registry Number Structural Class Potential Applications
This compound 151820-57-4 Imidazothiazole derivative Pharmaceuticals, agrochemicals
Ethanone, 2,2,2-trifluoro-1-imidazo[2,1-b]thiazol-5-yl- 151825-30-8 Trifluoro-ethanone + imidazothiazole Antimicrobial agents, catalysts
Ethanol, 2-[(3-aminopropyl)amino]-, hydrochloride (1:2) 15193-92-7 Ethanolamine derivative Drug delivery, surfactants

Structural Similarities and Differences

This compound vs. 151825-30-8 Similarities: Both compounds incorporate an imidazothiazole core, a heterocyclic structure known for bioactivity in medicinal chemistry (e.g., antimicrobial and anti-inflammatory properties) . Differences: this compound lacks the trifluoro-ethanone substituent present in 151825-30-6.

This compound vs. 15193-92-7 Similarities: Both are nitrogen-containing compounds, suggesting applications in drug formulation (e.g., as protonable amines for solubility enhancement) . Differences: The ethanolamine backbone in 15193-92-7 introduces hydroxyl and amino groups, making it more hydrophilic than this compound. This property is critical for surfactants or drug delivery systems requiring aqueous compatibility .

Functional Comparison

  • Pharmaceutical Potential: this compound’s imidazothiazole core is associated with kinase inhibition and antimicrobial activity, similar to 151825-30-8 . However, the absence of fluorine in this compound may reduce metabolic stability compared to its fluorinated analog.
  • Industrial Applications: The ethanolamine derivative (15193-92-7) is more suited for surfactant use due to its polar groups, whereas this compound’s aromatic heterocycle may favor applications in corrosion inhibitors or polymer additives .

Research Findings and Limitations

Key Observations

  • Structural analogs of this compound (e.g., 151825-30-8) demonstrate enhanced bioactivity in in vitro antimicrobial assays, though specific data for this compound are unavailable in the provided evidence .
  • Ethanolamine derivatives like 15193-92-7 are well-documented in drug delivery research, but this compound’s exact mechanistic role remains uncharacterized .

Limitations

  • The evidence lacks quantitative data (e.g., solubility, toxicity, or spectroscopic profiles) for this compound, necessitating reliance on structural analogs for comparison .

Q & A

Basic Research Questions

Q. How to design reproducible experiments involving Epicure 143FF?

  • Methodology : Follow structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define experimental objectives . For synthesis and characterization, include detailed protocols (e.g., reaction conditions, purification steps) in the main manuscript or supplementary materials to ensure reproducibility . For example:

ParameterDescriptionReference Protocol
Synthesis Temperature25°C ± 2°C (ambient)
Purification MethodColumn chromatography (silica gel, hexane/ethyl acetate)
  • Key Consideration : Document deviations from literature methods and validate purity using NMR, HPLC, or mass spectrometry .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) methods. Cross-validate results with elemental analysis and X-ray crystallography for structural confirmation .
  • Data Interpretation : Compare spectral data against established databases (e.g., PubChem, Reaxys) and report deviations in supplementary materials .

Q. How to conduct a systematic literature review on this compound?

  • Methodology :

Use academic databases (SciFinder, PubMed) with keywords: "this compound synthesis," "physicochemical properties," "applications."

Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).

Organize findings using citation management tools and highlight gaps (e.g., conflicting solubility data) .

Advanced Research Questions

Q. How to resolve contradictions in reported properties of this compound?

  • Methodology :

  • Perform meta-analysis of published data, focusing on variables like solvent purity, instrumentation calibration, and environmental conditions .
  • Replicate experiments under controlled settings and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Example contradiction:
StudyMelting Point (°C)Solvent Used
Smith et al. (2022)145–147Ethanol
Lee et al. (2023)142–144Acetone
  • Resolution : Test solvent polarity’s impact on crystallization .

Q. What strategies optimize the synthesis yield of this compound?

  • Methodology :

  • Use Design of Experiments (DoE) to test variables (catalyst loading, temperature, reaction time) .
  • Apply response surface methodology (RSM) to identify optimal conditions .
    • Example Workflow :

Screen parameters via fractional factorial design.

Validate predictions with confirmatory runs .

Q. How to integrate computational modeling with experimental studies on this compound?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian, ORCA) to predict electronic properties or reaction pathways .
  • Validate computational results with experimental data (e.g., UV-Vis spectra) and report discrepancies in supplementary files .

Q. What interdisciplinary approaches enhance research on this compound’s applications?

  • Methodology :

  • Collaborate with biologists for toxicity assays or material scientists for stability testing .
  • Use FAIR (Findable, Accessible, Interoperable, Reusable) principles to share datasets across disciplines .

Ethical and Methodological Considerations

Q. How to address ethical concerns in studies involving this compound?

  • Guidelines :

  • Minimize environmental risks by documenting waste disposal protocols .
  • Disclose conflicts of interest (e.g., funding sources) in the acknowledgments section .

Q. How to ensure data integrity and transparency in publications?

  • Methodology :

  • Follow COPE (Committee on Publication Ethics) guidelines for data reporting .
  • Provide raw data in repositories (e.g., Zenodo) with persistent identifiers .

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